1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s a colorless oil that melts just above room temperature . Quinoxaline derivatives are used as dyes, pharmaceuticals, and antibiotics .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
Quinoxaline has a molar mass of 130.150 g·mol−1, a melting point of 29-32 °C, and a boiling point of 220 to 223 °C .Scientific Research Applications
Synthesis and Characterization
A study by Rajesh et al. (2012) described the multi-component, 1,3-dipolar cycloaddition reactions for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles in ionic liquid. This research highlights the synthesis of a library of novel spiroheterocycles, which may include compounds with similar structural motifs to the chemical of interest, showcasing their potential applications in developing new materials or biologically active molecules (Rajesh, Bala, & Perumal, 2012).
Moghaddam-manesh et al. (2020) conducted synthesis, characterization, and antimicrobial evaluation of novel 6'-Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives. This research offers insights into the antimicrobial applications of spiro compounds related to the structure , indicating a potential direction for the development of new antimicrobial agents (Moghaddam-manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).
Dandia, Gautam, & Jain (2007) presented an efficient synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] by nonconventional methods. Their research emphasizes the role of fluorine atoms in modifying the properties of spiro compounds, potentially opening avenues for their application in medicinal chemistry and material science (Dandia, Gautam, & Jain, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1'-(quinoxaline-5-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(14-4-3-7-17-18(14)23-11-10-22-17)26-12-8-21(9-13-26)20(28)24-15-5-1-2-6-16(15)25-21/h1-7,10-11,25H,8-9,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHUAERBSZTSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC3=CC=CC=C3N2)C(=O)C4=C5C(=CC=C4)N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one |
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